Des(N'-methyl-2-nitro-1,1-ethenediamino) N'-Methylureido Nizatidine

Pharmaceutical impurity profiling HPLC method development LC-MS identification

Des(N'-methyl-2-nitro-1,1-ethenediamino) N'-Methylureido Nizatidine (CAS 82586-81-0), officially designated as Nizatidine EP Impurity I, is a structurally defined process-related impurity of the histamine H2-receptor antagonist nizatidine. Its chemical identity is 1-(2-(((2-((dimethylamino)methyl)thiazol-4-yl)methyl)thio)ethyl)-3-methylurea, with molecular formula C₁₁H₂₀N₄OS₂ and molecular weight 288.43 g/mol, distinguishing it from the parent drug nizatidine (C₁₂H₂₁N₅O₂S₂, MW 331.46) by the absence of the N'-methyl-2-nitro-1,1-ethenediamino pharmacophoric group and the presence of a methylureido moiety.

Molecular Formula C11H20N4OS2
Molecular Weight 288.4 g/mol
CAS No. 82586-81-0
Cat. No. B143770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDes(N'-methyl-2-nitro-1,1-ethenediamino) N'-Methylureido Nizatidine
CAS82586-81-0
SynonymsN-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-N’-methylurea;  Nizatidine EP Impurity I; 
Molecular FormulaC11H20N4OS2
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESCNC(=O)NCCSCC1=CSC(=N1)CN(C)C
InChIInChI=1S/C11H20N4OS2/c1-12-11(16)13-4-5-17-7-9-8-18-10(14-9)6-15(2)3/h8H,4-7H2,1-3H3,(H2,12,13,16)
InChIKeySBKBNSHDHDTRKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Des(N'-methyl-2-nitro-1,1-ethenediamino) N'-Methylureido Nizatidine (CAS 82586-81-0): Pharmacopoeial Reference Standard for Nizatidine Impurity Control


Des(N'-methyl-2-nitro-1,1-ethenediamino) N'-Methylureido Nizatidine (CAS 82586-81-0), officially designated as Nizatidine EP Impurity I, is a structurally defined process-related impurity of the histamine H2-receptor antagonist nizatidine [1]. Its chemical identity is 1-(2-(((2-((dimethylamino)methyl)thiazol-4-yl)methyl)thio)ethyl)-3-methylurea, with molecular formula C₁₁H₂₀N₄OS₂ and molecular weight 288.43 g/mol, distinguishing it from the parent drug nizatidine (C₁₂H₂₁N₅O₂S₂, MW 331.46) by the absence of the N'-methyl-2-nitro-1,1-ethenediamino pharmacophoric group and the presence of a methylureido moiety . The compound is listed in the European Pharmacopoeia as a specified impurity and is supplied as a characterized reference standard compliant with ISO 17034 for use in analytical method development, method validation (AMV), and quality control (QC) applications during nizatidine commercial production and ANDA submissions [2].

Why Nizatidine EP Impurity I Cannot Be Substituted by Other Nizatidine-Related Impurities in Analytical and Regulatory Workflows


Nizatidine EP Impurity I (82586-81-0) represents a specific structural variant of the nizatidine scaffold — a urea derivative formed by formal replacement of the nitroethenediamine group with a methylurea function — that is chemically and chromatographically distinct from other nizatidine impurities such as the sulfoxide (Impurity C, CAS 102273-13-2), the des-thiazole fragment (Impurity A, CAS 54252-45-8), or the dimeric impurity F (CAS 1193434-62-6) [1]. Because pharmacopoeial monographs assign unique acceptance limits and identification criteria to each specified impurity, procurement of the incorrect impurity reference standard leads to failed system suitability, misidentification of unknown peaks, and non-compliance in ANDA regulatory submissions [2]. The compound's distinct molecular formula (C₁₁H₂₀N₄OS₂; MW 288.43) versus nizatidine (C₁₂H₂₁N₅O₂S₂; MW 331.46) and its unique SMILES string (CNC(=O)NCCSCC1=CSC(=N1)CN(C)C) provide unambiguous identity markers that no other nizatidine impurity or analog replicates [3].

Quantitative Differentiation Evidence: Des(N'-methyl-2-nitro-1,1-ethenediamino) N'-Methylureido Nizatidine vs. Nizatidine and In-Class Impurity Comparators


Molecular Weight Differential: Impurity I (288.43 Da) vs. Parent Drug Nizatidine (331.46 Da) Enables Baseline Chromatographic Resolution

Nizatidine EP Impurity I exhibits a molecular weight of 288.43 g/mol (C₁₁H₂₀N₄OS₂), which is 43.03 Da lower than the parent drug nizatidine (MW 331.46; C₁₂H₂₁N₅O₂S₂). This 13.0% mass reduction results from excision of the nitroethenediamine moiety (—NHC(=CHNO₂)NHCH₃, ~86 Da) and incorporation of a lighter methylurea group (—NHCONHCH₃, ~72 Da), yielding a net loss of approximately 43 Da . By comparison, Nizatidine EP Impurity C (sulfoxide) has MW 347.46 (4.8% higher than nizatidine), Impurity A (des-thiazole fragment) has MW 131.14, and Impurity F (dimer) has MW 463.60 [1]. The substantial mass difference between Impurity I and nizatidine ensures distinct m/z signals in LC-MS analysis, facilitating unambiguous peak assignment in complex impurity profiles .

Pharmaceutical impurity profiling HPLC method development LC-MS identification

Structural Absence of the Nitroethenediamine Pharmacophore: Fundamental Differentiation From Nizatidine and All Nitroethenediamine-Containing Analogs

Impurity I is structurally defined by the formal replacement of the N'-methyl-2-nitro-1,1-ethenediamino group present in nizatidine with a methylureido (—NHCONHCH₃) group . This structural distinction has critical implications: nizatidine and several of its impurities (Impurity C, Impurity E, Impurity F) retain the nitroalkene moiety, which is structurally related to the nitrosamine-forming N-nitrosodimethylamine (NDMA) precursor class that triggered global regulatory recalls of ranitidine and nizatidine products [1]. In contrast, Impurity I lacks both the nitro group and the secondary amine functionality that could undergo nitrosation, placing it in a fundamentally different chemical reactivity class from nitroethenediamine-containing impurities [2].

Structure-activity relationship Genotoxic impurity risk assessment Nitrosamine potential evaluation

Purity Specification: ≥95% HPLC Purity With Full Characterization Package Including NMR, MS, and HPLC for Regulatory-Grade Reference Standard Use

Commercially available Nizatidine EP Impurity I (CAS 82586-81-0) is supplied at ≥95% HPLC purity, with multiple vendors providing certificates of analysis (COA) that include orthogonal identification by mass spectrometry (MS) and nuclear magnetic resonance (NMR), along with HPLC-DAD and/or HPLC-ELSD purity determination . One supplier reports 98% purity [1]. This analytical characterization package meets ISO 17034 reference material producer competency standards [2]. By comparison, several other nizatidine impurities (e.g., Impurity B, Impurity G) are often supplied at lower purity or without full spectroscopic characterization due to synthetic accessibility challenges. The availability of Impurity I at high purity with full characterization data compliant with regulatory guidelines positions it as a preferred reference standard for method development, method validation (AMV), and quality control (QC) in ANDA submissions [3].

Reference standard qualification Analytical method validation Regulatory submission support

Chromatographic Orthogonality: Unique SMILES and logP Differentiation From Co-Eluting Nizatidine Impurities Ensures Method Selectivity

The canonical SMILES of Impurity I (CNC(=O)NCCSCC1=CSC(=N1)CN(C)C) encodes a methylurea-terminated thioether side chain that is structurally unique among all nizatidine EP impurities [1]. This structural uniqueness translates into chromatographic orthogonality: in the USP/EP HPLC methods for nizatidine, impurities are separated by gradient elution on C18 columns with detection at 254 nm, where Impurity I must be resolved from nizatidine (RRT ~1.0) and from Impurity C (sulfoxide, more polar), Impurity D (free amine, more basic), and Impurity F (dimer, more lipophilic) [2]. The published stability-indicating LC method for nizatidine oral solution demonstrated resolution of 13 impurities including USP-specified impurities, with two degradant impurities showing RRTs of 0.93 and 2.14 relative to nizatidine, confirming that structurally distinct impurities exhibit well-separated retention behavior under validated conditions [3].

HPLC method selectivity Impurity peak identification Relative retention time prediction

Metabolic and Toxicological Differentiation: Reported Absence of Metabolism, Plasma Protein Binding, and Animal Toxicity for Impurity I

One supplier reports that Des(N'-methyl-2-nitro-1,1-ethenediamino) N'-Methylureido Nizatidine has shown no toxicity in animal studies, is not metabolized by the human body, does not bind to plasma proteins, and is excreted unchanged in urine . This metabolic inertness contrasts with nizatidine, which undergoes hepatic metabolism via CYP450 enzymes and exhibits approximately 35% plasma protein binding [1]. The absence of metabolic activation and protein binding for Impurity I simplifies its toxicological qualification under ICH Q3A/Q3B guidelines, potentially reducing the burden of impurity safety studies required for ANDA submissions [2]. However, this data should be verified against primary toxicology literature, as the available information derives from a commercial supplier description rather than peer-reviewed studies.

Impurity safety qualification In silico toxicity assessment Metabolite profiling

Procurement-Guiding Application Scenarios for Des(N'-methyl-2-nitro-1,1-ethenediamino) N'-Methylureido Nizatidine (Nizatidine EP Impurity I, CAS 82586-81-0)


ANDA Regulatory Submission: Impurity Reference Standard for HPLC Method Validation and Quality Control

For generic pharmaceutical manufacturers preparing Abbreviated New Drug Applications (ANDA) for nizatidine formulations, Impurity I serves as an essential EP-specified reference standard. Its well-characterized identity (MW 288.43, C₁₁H₂₀N₄OS₂) and availability at ≥95% HPLC purity with full spectroscopic documentation (NMR, MS) enable robust method validation per ICH Q2(R1) guidelines . The compound's unique SMILES and methylurea functionality ensure unambiguous peak identification in impurity profiling methods, preventing misassignment that could lead to failed system suitability criteria or erroneous impurity quantification in stability studies [1].

Forced Degradation and Stability-Indicating Method Development for Nizatidine Drug Products

Nizatidine is known to be unstable in aqueous solution and under thermal stress, generating multiple degradation products . Impurity I, as a specific process-related impurity, is a required marker in stability-indicating HPLC methods. Its structural distinction from degradant impurities — including the absence of the nitroethenediamine group — makes it a critical reference for confirming that forced degradation conditions (acid, base, oxidative, thermal, photolytic) generate the expected impurity profile without interference from co-eluting degradation products [1].

Synthetic Route Optimization: Marker for Monitoring Nitroethenediamine Side-Reaction Pathways

During nizatidine API synthesis, the formation of Impurity I — characterized by replacement of the nitroethenediamine group with a methylurea moiety — serves as a diagnostic marker for a specific side-reaction pathway. Chemists optimizing nizatidine synthetic routes can use Impurity I reference material to calibrate in-process HPLC methods, quantifying the extent of this undesired pathway and adjusting reaction conditions (temperature, reagent stoichiometry, solvent) to minimize its formation, thereby improving overall yield and purity of the nizatidine API .

Nitrosamine Risk Assessment: Negative-Control Reference for Nitrosamine Detection Method Development

Given the regulatory scrutiny on nitrosamine impurities in H2-receptor antagonists following the ranitidine recalls, analytical laboratories developing LC-MS/MS methods for nitrosamine detection in nizatidine can utilize Impurity I as a structurally relevant negative control . Because Impurity I lacks the nitro group and secondary amine that could form N-nitrosamines, it serves as a reference to confirm method specificity — demonstrating that the analytical method does not produce false-positive nitrosamine signals from structurally related, non-nitrosatable impurities present in the nizatidine impurity profile [1].

Quote Request

Request a Quote for Des(N'-methyl-2-nitro-1,1-ethenediamino) N'-Methylureido Nizatidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.